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Compound Name:
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ol

CAS No.: 40180-96-9

Cat. No.: B3383229 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the metabolic fate of 2,5-dimethoxy-

4-bromoamphetamine (DOB), a potent serotonin 5-HT2A receptor agonist.[1] It details the

specific Phase I and Phase II biotransformation pathways, identifies the critical cytochrome

P450 enzymes involved, and outlines validated experimental protocols for metabolite

characterization. Designed for researchers in toxicology and drug development, this document

synthesizes pharmacokinetic data with practical analytical methodologies.

Introduction
2,5-Dimethoxy-4-bromoamphetamine (DOB) is a phenylalkylamine hallucinogen structurally

related to the "2C" family of drugs but distinguished by an alpha-methyl group on the

ethylamine side chain. This structural feature confers resistance to monoamine oxidase (MAO),

resulting in a prolonged duration of action (18–30 hours) and high potency.

Understanding the metabolism of DOB is critical for two reasons:

Forensic Toxicology: The parent compound has a relatively low elimination rate, but unique

metabolites extend the window of detection.
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Pharmacological Safety: DOB acts as a competitive inhibitor of CYP2D6, potentially altering

the pharmacokinetics of co-administered substrates.

Metabolic Pathways[1][2][3][4][5][6][7]
The metabolism of DOB primarily occurs in the liver and involves O-demethylation, oxidative

deamination, and side-chain oxidation. Unlike simple amphetamines, the halogenated ring

structure directs metabolism toward ether cleavage rather than immediate ring hydroxylation.

Phase I Metabolism
Phase I reactions introduce polar functional groups to the lipophilic DOB molecule.

O-Demethylation (Major Pathway): The most significant metabolic route is the cleavage of

the methoxy groups at the 2- or 5-positions.

2-O-desmethyl-DOB: Often the prevailing isomer in human and rat urine.

5-O-desmethyl-DOB: Formed in significant quantities but typically less abundant than the

2-isomer.

Bis-O-demethylation: Removal of both methyl groups to form the catechol metabolite (rare

and unstable).

Oxidative Deamination: The amine group is removed to form an intermediate ketone (1-(4-

bromo-2,5-dimethoxyphenyl)-2-propanone).

Note: The ketone is rarely detected intact in urine as it is rapidly reduced to the

corresponding alcohol (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanol) or oxidized to the

benzoic acid derivative.

Side-Chain Hydroxylation: Oxidation can occur on the alpha-methyl group or the terminal

carbon, though this is a minor pathway compared to O-demethylation.

Phase II Metabolism
Following Phase I functionalization, metabolites undergo conjugation to increase water

solubility for renal excretion.
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Glucuronidation: The hydroxyl groups formed via O-demethylation are substrates for UDP-

glucuronosyltransferases (UGTs).

Sulfation: A secondary conjugation pathway for the phenolic metabolites.

Implication: In urine samples, >50% of metabolites exist as conjugates. Hydrolysis

(enzymatic or acidic) is mandatory for accurate quantification during analysis.

Enzymology
Research using human liver microsomes (HLM) and recombinant enzymes has identified

CYP2D6 as the primary catalyst for the O-demethylation of DOB.

CYP2D6 Role: It is the only isoform significantly involved in the main metabolic steps.

Inhibition: DOB acts as a competitive inhibitor of CYP2D6 (

values ranging from 2.7 to 19.9 µM). This suggests a potential for drug-drug interactions,
although the low dosage of DOB (1–3 mg) mitigates the clinical risk compared to high-dose
substrates.

Pathway Visualization
The following diagram illustrates the cascade from the parent compound DOB through its

Phase I and Phase II transformations.
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Figure 1: Metabolic pathway of DOB showing Phase I oxidation/demethylation and Phase II

conjugation.

Pharmacokinetic Profile
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Parameter Value Notes

Effective Dose 1.0 – 3.0 mg
High potency due to 5-HT2A

affinity.

Onset of Action 1 – 2 hours
Relatively slow onset

compared to LSD.

Peak Plasma (

)
3 – 4 hours

Delayed peak contributes to

re-dosing risks.

Duration 18 – 30 hours
Resistance to MAO

degradation extends half-life.

Tissue Distribution High in Lungs

Rat studies indicate

accumulation in lung tissue >

plasma.

Excretion Renal
Primarily as conjugated O-

desmethyl metabolites.

Experimental Protocols
In Vitro Metabolism Assay (Microsomes)
This protocol is designed to verify metabolite formation and CYP kinetic parameters.

Preparation: Thaw Human Liver Microsomes (HLM) on ice.

Incubation Mix:

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Substrate: DOB (1–100 µM concentration range for kinetic profiling).

Protein: 0.5 mg/mL microsomal protein.

Pre-incubation: 5 minutes at 37°C.
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Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,

0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Reaction: Incubate at 37°C for 30–60 minutes.

Termination: Add ice-cold acetonitrile (1:1 v/v) containing internal standard (e.g., DOB-d6).

Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.

Analysis: Inject supernatant into LC-MS/MS.

Analytical Workflow (LC-MS/MS)
For the detection of DOB and its metabolites in biological matrices (urine/plasma), a hydrolysis

step is critical to deconjugate Phase II metabolites.
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Figure 2: Analytical workflow for DOB metabolite detection in urine.

LC-MS/MS Parameters:

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Ionization: ESI Positive Mode.

Transitions (DOB):

Precursor: m/z 274/276 (Br isotope pattern).

Product Ions: m/z 257/259 (Loss of NH3), m/z 226/228 (Loss of CH3 + NH3).
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Toxicological Implications[1][4]
Detection Window: The slow elimination and presence of conjugated metabolites allow for

detection in urine for 3–5 days post-ingestion, significantly longer than the parent

compound's psychoactive window.

Interindividual Variability: Since CYP2D6 is highly polymorphic, "poor metabolizers" (PM)

may experience prolonged effects and higher plasma concentrations of DOB compared to

"extensive metabolizers" (EM). This genetic variability adds a layer of unpredictability to DOB

toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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